

Spectroscopic Profile of 2-amino-3-ethoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: *3-Ethoxypyridin-2-amine*

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This guide provides a comprehensive overview of the spectroscopic data for 2-amino-3-ethoxypyridine, tailored for researchers, scientists, and professionals in drug development. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-amino-3-ethoxypyridine, this section provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions serve as a valuable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).[\[1\]](#)[\[2\]](#)[\[3\]](#)

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of 2-amino-3-ethoxypyridine would exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amino group protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.7 - 7.9	Doublet	1H	H6 (Pyridine ring)
~6.9 - 7.1	Doublet of doublets	1H	H4 (Pyridine ring)
~6.6 - 6.8	Doublet	1H	H5 (Pyridine ring)
~4.8 - 5.2	Broad Singlet	2H	-NH ₂
~4.0 - 4.2	Quartet	2H	-OCH ₂ CH ₃
~1.3 - 1.5	Triplet	3H	-OCH ₂ CH ₃

¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~155 - 158	C2 (Pyridine ring)
~145 - 148	C6 (Pyridine ring)
~140 - 143	C3 (Pyridine ring)
~118 - 121	C4 (Pyridine ring)
~115 - 118	C5 (Pyridine ring)
~64 - 67	-OCH ₂ CH ₃
~14 - 16	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.^[4]^[5] The predicted IR spectrum of 2-amino-3-ethoxypyridine would show characteristic absorption bands for the amino group, the ether linkage, and the aromatic pyridine ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong, Doublet	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium-Weak	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend and C=C/C=N ring stretch
1480 - 1440	Medium-Strong	Aromatic C=C/C=N ring stretch
1250 - 1200	Strong	Aryl-O stretch (asymmetric)
1050 - 1020	Strong	C-O stretch (symmetric)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[6\]](#) [\[7\]](#)[\[8\]](#) For 2-amino-3-ethoxypyridine (molar mass: 138.17 g/mol), electron ionization (EI) would likely produce the following fragments:

m/z	Predicted Fragment Ion
138	[M] ⁺ (Molecular ion)
123	[M - CH ₃] ⁺
110	[M - C ₂ H ₄] ⁺
94	[M - C ₂ H ₅ O] ⁺
78	[C ₅ H ₄ N] ⁺ (Pyridyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like 2-amino-3-ethoxypyridine.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.^[3] The choice of solvent is crucial as it should not have signals that overlap with the analyte's signals.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use an appropriate pulse sequence and set the number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

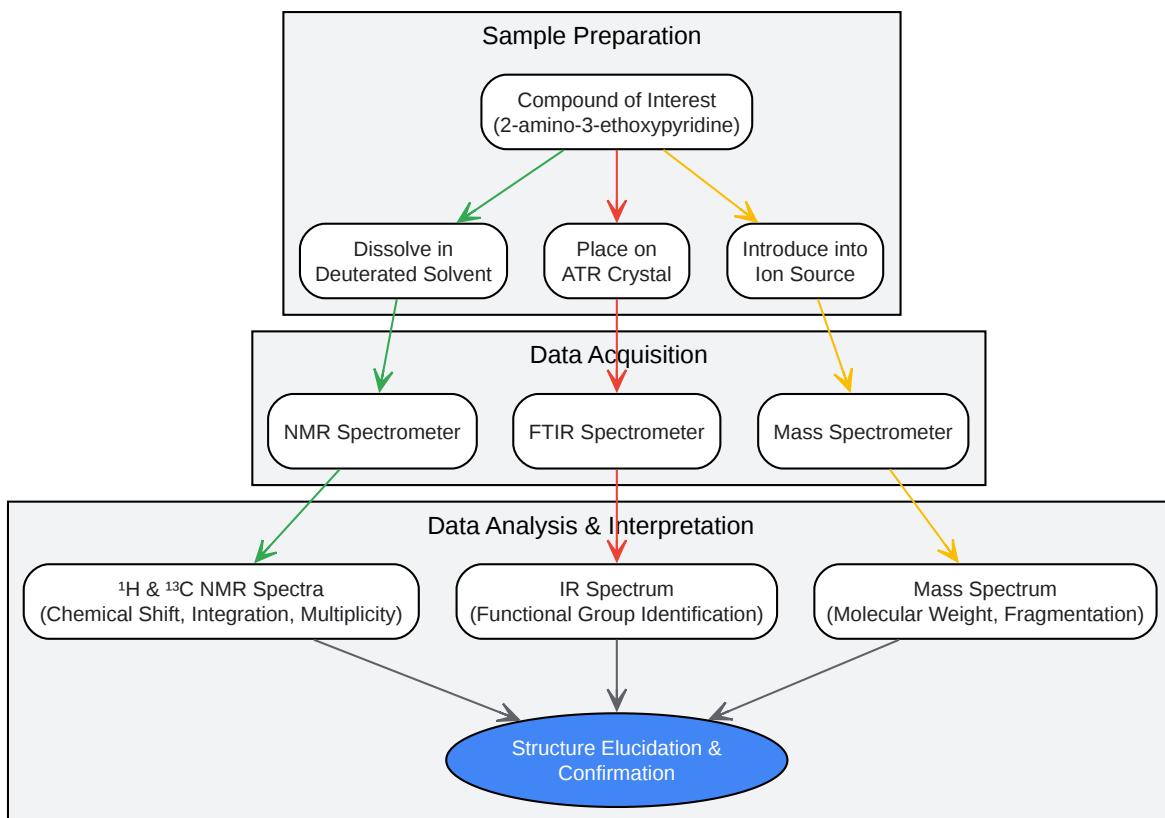
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- Sample Spectrum: Record the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[\[7\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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